Regioisomeric Differentiation: 5-Position vs. 2-Position Indole Carbonyl Attachment
The target compound bears the carbonyl linker at the indole 5-position, whereas the closest commercially available regioisomer, 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2176202-04-1), attaches the identical azabicyclic moiety at the indole 2-position . In cannabinoid receptor ligand series, indole 5-carboxamide derivatives typically exhibit distinct CB1 vs. CB2 selectivity profiles compared to their 2-carboxamide counterparts, with 5-position substitution often favoring CB2 receptor engagement [1]. Molecular weight difference: 292.38 (target) vs. 292.38 (regioisomer) — identical mass, requiring analytical differentiation by HPLC retention time or NMR .
| Evidence Dimension | Indole substitution regiochemistry |
|---|---|
| Target Compound Data | 5-position carbonyl attachment on indole ring; molecular weight 292.38 g/mol |
| Comparator Or Baseline | 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole (CAS 2176202-04-1); 2-position carbonyl attachment; molecular weight 292.38 g/mol |
| Quantified Difference | Identical molecular mass; structural difference is purely regiochemical; expected to produce different receptor binding profiles based on established indole SAR |
| Conditions | Structural comparison; no direct pharmacological data available for these specific compounds. |
Why This Matters
Selection of the 5-position regioisomer over the 2-position analog is critical for studies targeting receptor subtypes where indole carbonyl vector orientation influences binding, such as CB2-selective cannabinoid programs.
- [1] Frost JM et al. (2010) Indole-based cannabinoid receptor ligands. Patent US7750039B2. Indoles are cannabinoid receptor ligands. Google Patents. Describes indole-3-carboxamide cannabinoid receptor ligands with structure-activity relationships. View Source
